molecular formula C11H11NO3 B1297102 2-(2-Hydroxypropyl)isoindoline-1,3-dione CAS No. 3700-55-8

2-(2-Hydroxypropyl)isoindoline-1,3-dione

Cat. No.: B1297102
CAS No.: 3700-55-8
M. Wt: 205.21 g/mol
InChI Key: XCQKPHDATCXMAA-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropyl)isoindoline-1,3-dione is a chemical compound known for its unique structure and properties This compound is part of the isoindole family, which is characterized by a fused ring system containing nitrogen

Mechanism of Action

Target of Action

The primary target of 2-(2-hydroxypropyl)isoindole-1,3-dione is RSK2 (p90 ribosomal S6 kinase 2) . RSK2 is a serine/threonine kinase expressed in a variety of cancers . The inhibition of RSK2 has been documented as a potential therapeutic strategy for human cancers .

Mode of Action

It is known that the compound interacts with its target, rsk2, leading to changes in the kinase’s activity . This interaction may result in the inhibition of RSK2, thereby potentially suppressing cancer cell proliferation .

Biochemical Pathways

The biochemical pathways affected by 2-(2-hydroxypropyl)isoindole-1,3-dione are likely related to its inhibition of RSK2. RSK2 is involved in several signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival . By inhibiting RSK2, the compound could disrupt these pathways, leading to downstream effects such as reduced cancer cell proliferation .

Pharmacokinetics

It is known that the compound was synthesized using simple heating and relatively quick solventless reactions . This suggests that the compound could potentially have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of 2-(2-hydroxypropyl)isoindole-1,3-dione’s action are likely related to its inhibition of RSK2. As a result of this inhibition, the compound could potentially suppress cancer cell proliferation . In addition, the compound may also have effects on other cellular processes regulated by RSK2 .

Action Environment

The action, efficacy, and stability of 2-(2-hydroxypropyl)isoindole-1,3-dione could be influenced by various environmental factors. For instance, the compound’s action could potentially be affected by the presence of other molecules in the cellular environment that interact with RSK2 . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionaldehyde or propionic acid .

Scientific Research Applications

2-(2-Hydroxypropyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxypropyl)isoindoline-1,3-dione is unique due to its combination of the isoindole ring and hydroxypropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-hydroxypropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQKPHDATCXMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344210
Record name 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3700-55-8
Record name 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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